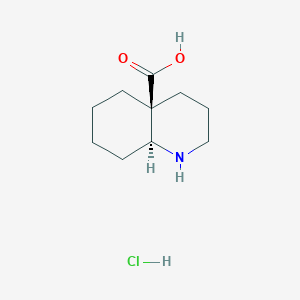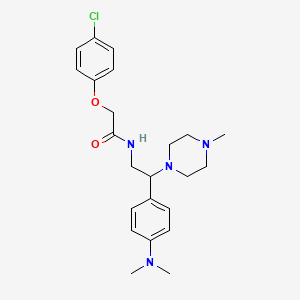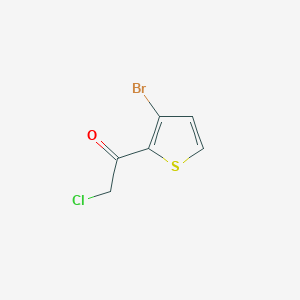
Acide (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoléine-4a-carboxylique ; chlorhydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71. The purity is usually 95%.
BenchChem offers high-quality (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en protéomique, qui est l’étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Il sert d’outil biochimique pour comprendre les interactions complexes au sein du protéome, aidant à l’identification des protéines et de leurs modifications, interactions et niveaux d’expression lors des processus cellulaires .
Tests pharmaceutiques
« EN300-7432080 » est utilisé dans les tests pharmaceutiques comme étalon de référence. Les étalons de référence sont essentiels pour garantir l’identité, la qualité, la pureté et la puissance des produits pharmaceutiques. Ils sont utilisés dans la validation des méthodes, l’étalonnage et les processus de contrôle de la qualité dans l’ensemble de l’industrie pharmaceutique .
Synthèse chimique
En synthèse chimique, ce composé est un intermédiaire précieux. Il peut être utilisé pour synthétiser une variété de molécules complexes, y compris des agents thérapeutiques potentiels. Son rôle en chimie synthétique est crucial en raison de son groupe acide carboxylique réactif, qui peut subir diverses transformations .
Essais biochimiques
Le composé fait partie intégrante des essais biochimiques où il peut agir comme un substrat ou un inhibiteur dans les réactions enzymatiques. Cette application est essentielle pour la découverte et le développement de médicaments, car elle aide à la recherche de composés actifs et à la compréhension de leur mécanisme d’action .
Biologie structurale
En biologie structurale, « EN300-7432080 » peut être utilisé pour étudier la structure tridimensionnelle des protéines. En interagissant avec les protéines, il peut aider au processus de cristallisation ou servir de sonde pour étudier les interactions protéine-ligand, ce qui est crucial pour la conception de médicaments .
Chimie analytique
Les chimistes analytiques utilisent ce composé pour le développement et la validation de méthodes. Il peut faire partie des étalons d’étalonnage utilisés en chromatographie, spectrométrie de masse ou spectroscopie pour garantir des mesures précises et exactes des analytes dans des mélanges complexes .
Science des matériaux
Les propriétés du composé le rendent adapté à la recherche en science des matériaux, en particulier au développement de nouveaux matériaux dotés de fonctions spécifiques. Il pourrait être utilisé pour modifier des surfaces ou créer de nouveaux polymères ayant les caractéristiques souhaitées .
Objectifs éducatifs
Enfin, « EN300-7432080 » trouve une application dans les milieux éducatifs, en particulier dans les laboratoires de chimie et de biologie avancés des universités. Il offre aux étudiants une expérience pratique de diverses techniques et favorise une compréhension plus approfondie des principes biochimiques et chimiques .
Propriétés
IUPAC Name |
(4aS,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c12-9(13)10-5-2-1-4-8(10)11-7-3-6-10;/h8,11H,1-7H2,(H,12,13);1H/t8-,10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJIEIKWRZHGHU-GNAZCLTHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCNC2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@]2(CCCN[C@H]2C1)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2577841.png)

![N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2577844.png)
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2577845.png)




![3-(3,4-Dimethylbenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2577852.png)

![2-{2-[(4-acetylpiperazin-1-yl)methyl]-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl}-N-cyclohexylacetamide](/img/structure/B2577855.png)



